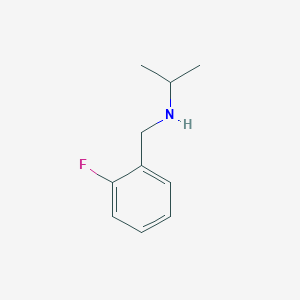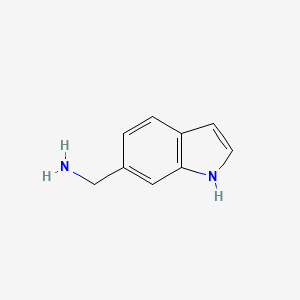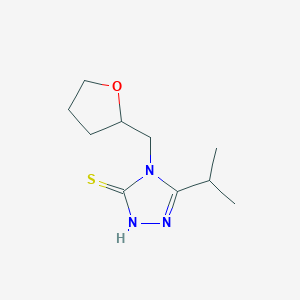
7-氯-8-甲基-2-(3-丙氧基苯基)喹啉-4-羧酸
描述
“7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure that includes a benzene ring fused to a pyridine ring. This compound has a carboxylic acid group (-COOH) at the 4-position, a chlorine atom at the 7-position, and a methyl group (-CH3) at the 8-position of the quinoline structure. It also has a propoxyphenyl group attached to the 2-position .
Molecular Structure Analysis
The molecular formula of this compound is C20H18ClNO3, and its molecular weight is 355.81 . The presence of different functional groups like carboxylic acid and propoxyphenyl group would influence its chemical behavior and interactions.科学研究应用
抗菌性能和结构分析
研究已经探讨了喹啉羧酸衍生物的结构特征和抗菌性能。Główka等人(1999年)的研究检查了7-氯和7-甲基-4-亚胺喹啉类似物的盐酸晶体结构,展示了它们作为抗菌剂的潜力,尽管由于其结构特征预期其对细菌DNA的化学亲和性较低。这表明,包括那些与7-氯-8-甲基喹啉-4-羧酸结构相关的喹啉羧酸可能具有有用的抗菌活性(Główka等人,1999年)。
合成和生物活性
另一个重要的应用领域是合成新化合物进行药理评价。Bhatt等人(2015年)描述了氨基和氟代取代的喹啉-4-羧酸衍生物的合成,显示出强大的抗癌活性。这项研究突显了这些化合物在开发新的抗癌药物方面的潜力,表明了喹啉羧酸在药物化学中的广泛适用性(Bhatt et al., 2015)。
生物化学应用的荧光团发展
喹啉衍生物也被用于研究其荧光团性能。Padalkar和Sekar(2014年)研究了受激态分子内质子转移(ESIPT)启发的唑-喹啉基荧光团,重点关注它们的光物理性质。这些化合物展示了双重发射模式和大的斯托克斯位移,使它们适用于生物化学应用,其中高灵敏度和选择性至关重要(Padalkar & Sekar, 2014)。
酶抑制用于治疗应用
研究还探讨了喹啉衍生物作为酶抑制剂的潜力。Heidempergher等人(1999年)发现吡咯并[3,2-c]喹啉衍生物,包括与7-氯-8-甲基-2-(3-丙氧基苯基)喹啉-4-羧酸结构相关的化合物,作为色氨酸代谢中涉及的酮喹啉-3-羟化酶的抑制剂。这表明在管理与色氨酸代谢失调相关的疾病中可能存在治疗应用(Heidempergher et al., 1999)。
安全和危害
作用机制
Quinolines are a significant heterocyclic system in natural products and drugs . They play a major role in cell biology and have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
生化分析
Biochemical Properties
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
The effects of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products may have different biological activities, which can influence the overall effects of the compound . Long-term exposure to 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses . For example, low doses may lead to mild inhibition of cell proliferation, whereas higher doses can cause pronounced apoptosis and cell cycle arrest . Additionally, high doses of the compound may result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolites of this compound can have different biological activities, which may contribute to its overall effects . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism .
Transport and Distribution
The transport and distribution of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine the extent to which the compound can penetrate different tissues and reach its target sites .
Subcellular Localization
The subcellular localization of 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by various targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of the compound within different cellular compartments .
属性
IUPAC Name |
7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZRARBCBDEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171853 | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863185-11-9 | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)



![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)


![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

